Benzyl (2-Oxopropyl)carbamate
CAS No.:
Cat. No.: VC14405666
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13NO3 |
---|---|
Molecular Weight | 207.23 g/mol |
IUPAC Name | benzyl N-(2-oxopropyl)carbamate |
Standard InChI | InChI=1S/C11H13NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) |
Standard InChI Key | GVRXLHLFAABVLJ-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)CNC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Benzyl (2-oxopropyl)carbamate consists of a benzyl group () attached to a carbamate functional group (), which is further connected to a 2-oxopropyl chain (). The IUPAC name reflects this arrangement: benzyl N-(2-oxopropyl)carbamate. The presence of the ketone group in the 2-oxopropyl moiety introduces electrophilic reactivity, while the carbamate group offers sites for nucleophilic attack .
Physical Properties
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 207.23 g/mol | |
Solubility | Soluble in chloroform, methanol | |
Boiling Point | Not reported | — |
Melting Point | Not reported | — |
The compound’s solubility in organic solvents like chloroform and methanol aligns with trends observed in simpler benzyl carbamates, which exhibit limited water solubility due to hydrophobic aromatic and alkyl groups .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically involves reacting benzyl chloroformate with 2-oxopropylamine under basic conditions. A representative procedure is outlined below:
-
Reagents:
-
Benzyl chloroformate (1.0 eq)
-
2-Oxopropylamine (1.2 eq)
-
Triethylamine (1.5 eq, base)
-
Dichloromethane (solvent)
-
-
Procedure:
This method yields the target compound with moderate to high purity (70–85%). The use of triethylamine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation .
Industrial Production Challenges
Scaling this synthesis presents challenges:
-
Cost of 2-oxopropylamine: This amine is less commercially available than simpler alkylamines, necessitating in situ generation or custom synthesis.
-
Purification: Column chromatography is impractical for large batches; alternatives like crystallization or distillation require optimization .
Chemical Reactivity and Functional Transformations
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis: Proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Basic Hydrolysis: Hydroxide ions deprotonate the amine, accelerating cleavage of the carbamate bond .
Oxidation of the Ketone Group
The 2-oxopropyl moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate ():
This reaction is critical for modifying the compound’s electronic properties .
Nucleophilic Substitution
The benzyloxy group is susceptible to nucleophilic displacement. For example, reaction with thiols yields thioether derivatives:
Such transformations expand its utility in synthesizing heteroatom-rich molecules .
Applications in Scientific Research
Protecting Group in Peptide Synthesis
Benzyl (2-oxopropyl)carbamate serves as a temporary protecting group for amines, analogous to the benzyloxycarbonyl (Cbz) group. Its advantages include:
-
Selective Deprotection: Removable under mild acidic conditions without affecting other functional groups.
-
Steric Effects: The 2-oxopropyl chain may reduce steric hindrance compared to bulkier alternatives .
Intermediate in Pharmaceutical Synthesis
The compound’s ketone and carbamate groups make it a versatile precursor for:
-
Anticancer Agents: Derivatives with modified alkyl chains show promise in inhibiting kinase enzymes .
-
Antibiotics: Functionalization of the oxopropyl moiety enhances binding to bacterial targets .
Comparative Analysis with Related Carbamates
Benzyl Carbamate (CAS 621-84-1)
The parent compound, lacking the 2-oxopropyl group, exhibits distinct properties:
Property | Benzyl Carbamate | Benzyl (2-Oxopropyl)carbamate |
---|---|---|
Molecular Formula | ||
Melting Point | 86–89°C | Not reported |
Solubility in Water | 68.02 g/L (37°C) | Insoluble |
The 2-oxopropyl substitution enhances hydrophobicity and introduces ketone-based reactivity .
Benzyl N-Methyl-N-(2-Oxopropyl)carbamate
This methylated analog (CAS B15305582) demonstrates altered reactivity due to the N-methyl group:
-
Reduced Basicity: Methylation decreases the amine’s nucleophilicity, slowing hydrolysis.
-
Enhanced Stability: The methyl group sterically shields the carbamate, improving thermal stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume